molecular formula C10H15BrO4 B6214364 1,1-diethyl (2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate CAS No. 2751603-16-2

1,1-diethyl (2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate

Cat. No.: B6214364
CAS No.: 2751603-16-2
M. Wt: 279.1
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Description

1,1-diethyl (2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate is an organic compound with a cyclopropane ring substituted with bromomethyl and diethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-diethyl (2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of suitable precursors followed by bromination. One common method involves the reaction of diethyl cyclopropane-1,1-dicarboxylate with bromomethyl reagents under controlled conditions to introduce the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1-diethyl (2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Cyclopropane Ring Opening: Under certain conditions, the cyclopropane ring can be opened to form linear or branched products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with various functional groups replacing the bromomethyl group.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

1,1-diethyl (2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-diethyl (2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis or transesterification. The cyclopropane ring provides structural rigidity and can influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl cyclopropane-1,1-dicarboxylate: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    1,1-diethyl (2S)-2-(chloromethyl)cyclopropane-1,1-dicarboxylate: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity.

    1,1-diethyl (2S)-2-(hydroxymethyl)cyclopropane-1,1-dicarboxylate: Contains a hydroxymethyl group, making it more reactive in oxidation and reduction reactions.

Uniqueness

1,1-diethyl (2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate is unique due to the presence of the bromomethyl group, which enhances its reactivity in substitution reactions

Properties

CAS No.

2751603-16-2

Molecular Formula

C10H15BrO4

Molecular Weight

279.1

Purity

95

Origin of Product

United States

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